N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-11-13-21(14-12-20)31-17-24(27)25-19-10-9-18-6-5-15-26(23(18)16-19)32(28,29)22-7-3-2-4-8-22/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSNXPRQYFMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the methoxyphenoxy group can be introduced through a nucleophilic substitution reaction, while the phenylsulfonyl group can be added via sulfonylation reactions. The tetrahydroquinoline moiety is often synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzenesulfonyl group may require sulfonylation under anhydrous conditions, similar to methods in Ev1 and Ev8 , but with yields influenced by steric hindrance at the 1-position .
- Biological Potential: Structural parallels to Ev1’s orexin antagonists and Ev3’s GPR139 agonists suggest the target may modulate neurological pathways. However, the 4-methoxyphenoxy group’s electron-donating nature could reduce binding affinity compared to Ev1’s piperidinyl ethoxy group .
- Physicochemical Properties: The benzenesulfonyl group may enhance metabolic stability over Ev5’s cyclopropanecarbonyl analogue, while the 4-methoxyphenoxy moiety balances lipophilicity for membrane penetration .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following:
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- CAS Number : 946298-47-1
This structure includes a benzenesulfonyl group and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes, similar to other sulfonamide derivatives which are known for their antibacterial properties.
- Interaction with Receptors : The tetrahydroquinoline structure can interact with neurotransmitter receptors, potentially influencing central nervous system pathways.
- DNA Intercalation : The quinoline moiety might intercalate into DNA, affecting replication and transcription processes, which is a common mechanism for many antitumor agents.
Antibacterial Properties
Research indicates that compounds with sulfonamide groups often exhibit antibacterial activity. This compound's structural similarity to known antibiotics suggests potential efficacy against bacterial infections. Studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Antitumor Activity
The tetrahydroquinoline framework is associated with various anticancer activities. Compounds in this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including cell cycle arrest and modulation of apoptotic signaling pathways .
Case Studies and Research Findings
Here are some notable findings from recent studies on similar compounds:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Step 1 : Sulfonylation of the tetrahydroquinoline nitrogen using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Step 2 : Coupling of the 4-methoxyphenoxyacetamide moiety via a nucleophilic acyl substitution reaction. Solvent choice (e.g., DMF or THF) and temperature control (50–60°C) are critical to ensure high yields (>75%) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .
- Analytical Validation : Confirm purity and structure using HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy. Key NMR signals include the benzenesulfonyl group (δ 7.6–7.8 ppm, aromatic protons) and methoxyphenoxy protons (δ 6.8–7.1 ppm) .
Q. How is the compound characterized for initial biological activity, and what assays are prioritized?
- Methodological Answer :
- In vitro screening : Prioritize enzyme inhibition assays (e.g., kinases, proteases) due to the compound’s sulfonamide and acetamide functionalities, which are known to interact with enzymatic active sites .
- Cell-based assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
- Data Interpretation : Use dose-response curves and statistical tools (e.g., GraphPad Prism) to calculate efficacy metrics. Cross-validate results with structurally analogous compounds (Table 1) to assess SAR trends .
Table 1 : Comparison of Analogous Compounds’ Biological Activities
| Compound Substituents | Target Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Fluorobenzenesulfonyl | Anticancer (HeLa) | 2.1 | |
| 4-Chlorophenoxyacetamide | Kinase Inhibition | 0.8 | |
| 4-Methoxyphenoxy (Current Compound) | Protease Inhibition | 5.3 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological efficacy?
- Methodological Answer :
- Variable Substitutions : Systematically replace the benzenesulfonyl or methoxyphenoxy groups with electron-withdrawing/donating substituents (e.g., nitro, trifluoromethyl) to evaluate electronic effects on target binding .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen or π-π stacking of methoxyphenyl). Compare docking scores with experimental IC₅₀ values to validate models .
- Case Study : A 4-chlorophenyl analog showed 10× higher kinase inhibition than the methoxyphenoxy variant, suggesting steric hindrance from the methoxy group reduces binding affinity in certain targets .
Q. What strategies address low solubility and bioavailability in preclinical studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to improve membrane permeability. Validate release kinetics using LC-MS .
- In vivo Testing : Administer via intravenous and oral routes in rodent models, with plasma concentration measured via LC-MS/MS. Compare AUC and Cₘₐₓ values to establish bioavailability .
Q. How are conflicting data in mechanism-of-action studies reconciled?
- Methodological Answer :
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens and proteome profiling to identify off-target effects. For example, a study found dual inhibition of PARP and HDAC in analogs, explaining variability in apoptosis assays .
- Pathway Analysis : Use RNA sequencing to map differentially expressed genes post-treatment. Overlap with KEGG pathways (e.g., p53 signaling) clarifies primary vs. secondary mechanisms .
- Cross-Study Validation : Compare results across multiple cell lines and species (e.g., human vs. murine macrophages) to distinguish compound-specific effects from model artifacts .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly between studies (40–85%)?
- Root Cause : Differences in sulfonylation step conditions. For example:
- Low Yield (40%) : Reaction at room temperature leads to di-sulfonylated byproducts .
- High Yield (85%) : Strict temperature control (0–5°C) and slow reagent addition minimize side reactions .
- Resolution : Standardize protocols using automated syringe pumps for reagent addition and inline FTIR to monitor reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
